molecular formula C12H9NO2 B1678912 4-Nitrobiphenyl CAS No. 92-93-3

4-Nitrobiphenyl

Cat. No. B1678912
CAS RN: 92-93-3
M. Wt: 199.2 g/mol
InChI Key: BAJQRLZAPXASRD-UHFFFAOYSA-N
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Description

4-Nitrobiphenyl is a white to yellow needle-like crystalline solid with a sweetish odor . It is a member of biphenyls and has been used in trials studying the treatment of Pelvic Organ Prolapse .


Synthesis Analysis

The reduction of 4-Nitrobiphenyl has been studied extensively. It has been shown that leaching of supported catalysts leads to the formation of heterogeneous unsupported catalysts with considerably high catalytic activity toward the reduction of 4-Nitrobiphenyl . The reduction process involves a four-electron and four-proton transfer process .


Molecular Structure Analysis

The molecular structure of 4-Nitrobiphenyl has been investigated using various techniques such as HF and DFT/B3LYP with 6-31G(d,p) as basis set . It has also been found that 4-Iodo-4’-nitrobiphenyl, a typical nonlinear optical molecule, features three polymorphs .


Chemical Reactions Analysis

The catalytic reduction of 4-Nitrobiphenyl has become a benchmark reaction to assess the activity of nanostructured materials . The reduction of 4-Nitrobiphenyl to 4-HAP involves a four-electron and four-proton transfer process .


Physical And Chemical Properties Analysis

4-Nitrobiphenyl has a molecular weight of 199.22 g/mol . It exists as yellow or white needles with a sweetish odor . It is insoluble in water . The log 2 octanol/water partition coefficient (log Kow) for 4-nitrobiphenyl is 3.77 .

Scientific Research Applications

Spectroscopic Analysis and Molecular Structure

4-Methoxy-4'-Nitrobiphenyl, a derivative of 4-Nitrobiphenyl, has been extensively studied for its molecular structure, spectroscopic features, and electronic properties using density functional theory. This compound exhibits notable hyperpolarizability, indicating its potential as a nonlinear optical material. The study also explored its molecular stability, charge interaction, and thermodynamic properties at different temperatures (Govindarasu & Kavitha, 2014).

Interaction with Double-stranded DNA

Research using voltammetry methods has studied the interaction between 4-Nitrobiphenyl and double-stranded DNA. This study delves into the electrochemical behavior of 4-Nitrobiphenyl, its interaction with DNA, and the detection of DNA damage, providing insights into the genotoxicity of this compound (Horáková, Barek, & Vyskočil, 2016).

Analytical Chemistry Applications

4-Nitrobiphenyl and its derivatives have been utilized in analytical chemistry. For instance, a study demonstrated a method for quantifying 4-nitrophenol and its conjugates, showcasing the compound's role in examining drug metabolism under various physiological conditions (Almási, Fischer, & Perjési, 2006).

Material Science Applications

In material science, 4-Nitrobiphenyl derivatives have been employed in the modification of self-assembled monolayers, showcasing their potential in nanofabrication and chemical lithography. The study highlighted the cross-linking and chemical transformation of these monolayers, essential for various technological applications (Meyerbröker & Zharnikov, 2012).

Surface Chemistry

4-Nitrobiphenyl groups have been grafted onto carbon and metallic surfaces, demonstrating spontaneous multilayer formation without electrochemical induction. This finding is significant for understanding surface modifications and the development of coatings with specific properties (Adenier et al., 2005).

Safety And Hazards

4-Nitrobiphenyl irritates the eyes, mucous membranes, and respiratory tract from acute exposure in humans . Other effects from acute exposure include headache, nausea, vomiting, and fatigue . It has been shown to have moderate acute toxicity from oral exposure . It is also a potential occupational carcinogen .

Future Directions

The reduction of 4-Nitrobiphenyl has been proposed as a viable alternative for its transformation . This process has been studied over different metallic and carbonaceous substrata . The use of gold and silver working electrodes has been focused on since they combine a high electrocatalytic activity for 4-nitrophenol reduction and a low electrocatalytic capacity for hydrogen evolution .

properties

IUPAC Name

1-nitro-4-phenylbenzene
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InChI

InChI=1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
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InChI Key

BAJQRLZAPXASRD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
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Molecular Formula

C12H9NO2
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DSSTOX Substance ID

DTXSID9041522
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Molecular Weight

199.20 g/mol
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Physical Description

4-nitrobiphenyl is a white to yellow needle-like crystalline solid with a sweetish odor. (NIOSH, 2022), White to yellow, needle-like, crystalline solid with a sweetish odor; [NIOSH], WHITE-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., White to yellow, needle-like, crystalline solid with a sweetish odor.
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Boiling Point

644 °F at 760 mmHg (NIOSH, 2023), 340 °C @ 760 MM HG, 340 °C, 644 °F
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Flash Point

290 °F (NIOSH, 2023), 290 °F, 143 °C c.c.
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Solubility

Insoluble (NIOSH, 2023), SOL IN ETHER, BENZENE, CHLOROFORM, ACETIC ACID, SLIGHTLY SOL IN COLD ALC, Solubility in water: very poor, Insoluble
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Mechanism of Action

THE PROFILES OF BLADDER EPITHELIUM DNA ADDUCTS QUANTIFIED AT VARIOUS TIMES AFTER TREATMENT OF MALE BEAGLE DOGS WITH ARYLAMINES INCL 4-NITROBIPHENYL WERE REMARKABLY SIMILAR TO PROFILES OBTAINED WHEN THE N-HYDROXYARYLAMINE METABOLITES OF THESE CARCINOGENS WERE REACTED WITH DNA IN VITRO AT PH 5. INCUBATION OF N-HYDROXYARYLAMINES WITH SALMONELLA TYPHIMURIUM STRAINS AND DETERMINATION OF THE RESULTING DNA ADDUCTS AND REVERSIONS SUGGEST THAT THE HYDROXYARYLAMINES ARE ULTIMATE BLADDER CARCINOGENS AND C8-DEOXYGUANOSINE SUBSTITUTION MAY REPRESENT AN INITIATING LESION IN BLADDER TUMOR FORMATION.
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Product Name

4-Nitrobiphenyl

Color/Form

YELLOW NEEDLES FROM ALC, WHITE NEEDLES, White to yellow, needle-like, crystalline solid.

CAS RN

92-93-3, 28984-85-2
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Melting Point

237 °F (NIOSH, 2023), 114 °C, 237 °F
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Record name 4-Nitrobiphenyl
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0451.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

12.50 g (61.9 mmol) of 1-bromo-4-nitrobenzene were added to 358 mg, (310 μmol, 0.5 mole %) of tetrakis (triphenyl-phosphine) palladium in 200 ml of dimethoxy-ethane. After stirring for 10 minutes, 11.3 g (92.8 mmol) of phenylboronic acid and 100 ml of ethanol were added. After a further 10 minutes, 263 ml, (526 mmol, 8.5 equiv) of 2M aqueous sodium carbonate were added and the suspension was heated at reflux for 20 minutes, then allowed to cool to room temperature. The mixture was taken into 250 ml of EtOAc and 200 ml of H2. The aqueous layer was extracted with 200 ml of EtOAc and the combined organics were washed twice with 250 ml of water and 100 ml of brine, dried over MgSO4, filtered and evaporated to obtain 15.7 g of the desired product as a solid.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
310 μmol
Type
catalyst
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
526 mmol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.02 mmol, 2.0 mol %), phenylboronic acid (183 mg, 1.5 mmol), potassium fluoride (174 mg, 3.0 mmol), and 1-chloro-4-nitrobenzene (158 mg, 1.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) was added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at room temperature until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL), filtered through celite, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 196 mg (98%) of the title compound.
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

A mixture of 4-nitro-aniline (3.77 g; 0.0273 mole), trichloroacetic acid (6 g; 0.0367 mole), cuprous chloride (0.14 g; 0.0014 mole) and trimethylorthoformate (5.8 g; 0.0548 mole) in benzene (140.6 g; 1.8 mole) was heated to 60° C. Aliquots of sodium nitrite (2.3 g; 0.0333 mole) were added to the thus obtained mixture. The mixture was maintained under stirring for 22 hours at 60° C. and then hydrolyzed with water and diluted hydrochloric acid. The organic layer was separated, washed with water and concentrated. Crystallization of the residue from methanol afforded 5.8 g of 4-nitro-biphenyl, melting at 114°-116° C. Yield, 80%.
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
140.6 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrobiphenyl
Reactant of Route 2
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4-Nitrobiphenyl
Reactant of Route 3
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4-Nitrobiphenyl
Reactant of Route 4
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4-Nitrobiphenyl
Reactant of Route 5
Reactant of Route 5
4-Nitrobiphenyl
Reactant of Route 6
Reactant of Route 6
4-Nitrobiphenyl

Citations

For This Compound
3,180
Citations
LJ Nadeau, Z He, JC Spain - Journal of Industrial Microbiology and …, 2000 - Springer
… JS45 for the conversion of 4-nitrobiphenyl ether to the corresponding o-aminophenol. Partially purified nitrobenzene nitroreductase reduced 4-nitrobiphenyl ether to the corresponding 4…
Number of citations: 38 link.springer.com
M Miyauchi, Y Takou, M Watanabe… - Chemico-biological …, 1984 - Elsevier
A series of possible metabolites — 4-nitrosobiphenyl ether (4-NO), 4-hydroxylaminobiphenyl ether (4-NHOH), 4-aminobiphenyl ether (4-NH 2 ), 4-hydroxyacetylaminobiphenyl ether (4-…
Number of citations: 14 www.sciencedirect.com
LTB Nguyen, CL Wu, TC Lin, M Abe - The Journal of Organic …, 2022 - ACS Publications
… -sections while retaining the smallest possible molecular volumes of TPA-based chromophores, in this research, we have developed a novel octupolar molecule tris(4′-nitrobiphenyl)…
Number of citations: 4 pubs.acs.org
K Govindarasu, E Kavitha - Spectrochimica Acta Part A: Molecular and …, 2014 - Elsevier
In this study, geometrical optimization, spectroscopic analysis, electronic structure and nuclear magnetic resonance studies of 4-Methoxy-4′-Nitrobiphenyl (abbreviated as 4M4′NBPL…
Number of citations: 74 www.sciencedirect.com
S Ning, X Xiaobai - Carcinogenesis, 1997 - academic.oup.com
The metabolites of 4-nitrobiphenyl (4-NBP) were studied using S-9 under anaerobic conditions. Ten metabolites were isolated and tentatively identified by high-performance liquid …
Number of citations: 27 academic.oup.com
R Hiremath, SW Varney, JA Swift - Chemistry of materials, 2004 - ACS Publications
… Saturated solutions of 4-iodo-4‘-nitrobiphenyl in either 3:1 EtOH/CH 2 Cl 2 or benzene … -ray diffraction data for 4-iodo-4‘nitrobiphenyl crystals grown in the presence or absence of SAMs …
Number of citations: 47 pubs.acs.org
M Klein, U Voigtmann, T Haack, L Erdinger… - … /Genetic Toxicology and …, 2000 - Elsevier
Eleven alkyl substituted derivatives of 4-nitrobiphenyl (4NBp) and two corresponding nitroso compounds were synthesised and tested for mutagenic potency in strains TA98 and TA100 …
Number of citations: 32 www.sciencedirect.com
N Masciocchi, A Sironi, M Bergamo - Chemical Communications, 1998 - pubs.rsc.org
The recently proposed crystal structure of 4-iodo-4′-nitrobiphenyl is here confirmed on the basis of experimental diffraction data on single crystals and powders of high crystallinity; a …
Number of citations: 26 pubs.rsc.org
L Xia, J Ni, P Wu, J Ma, L Bao, Y Shi, J Wang - Dalton Transactions, 2018 - pubs.rsc.org
… It exhibits excellent selectivity and sensitivity towards 4-hydroxy-4′-nitrobiphenyl (HNBP) with a detection limit of 50 nM in solution, and represents the first example of a MOF-based …
Number of citations: 30 pubs.rsc.org
G Lee, T Jang, S Lee, H Oh, H Lee, Y Pang - Journal of Molecular Liquids, 2020 - Elsevier
We report the excited-state intramolecular charge transfer (ICT) dynamics of 4-dimethylamino-4′-nitrobiphenyl (DNBP) in the reverse micelles (RMs) of bis(2-ethylhexyl) sulfosuccinate …
Number of citations: 11 www.sciencedirect.com

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